molecular formula C15H18N2O3S B6369126 6-(3-T-Butylsulfamoylphenyl)-2-hydroxypyridine CAS No. 1261940-68-4

6-(3-T-Butylsulfamoylphenyl)-2-hydroxypyridine

Cat. No.: B6369126
CAS No.: 1261940-68-4
M. Wt: 306.4 g/mol
InChI Key: RYELREMZRUYPPB-UHFFFAOYSA-N
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Description

6-(3-T-Butylsulfamoylphenyl)-2-hydroxypyridine is a complex organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl ring bearing a t-butylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-T-Butylsulfamoylphenyl)-2-hydroxypyridine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(3-T-Butylsulfamoylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the phenyl ring can introduce various functional groups.

Scientific Research Applications

6-(3-T-Butylsulfamoylphenyl)-2-hydroxypyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 6-(3-T-Butylsulfamoylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl and sulfamoyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Shares the phenyl ring but lacks the pyridine and sulfamoyl groups.

    2-Hydroxypyridine: Contains the pyridine ring with a hydroxyl group but lacks the phenyl and sulfamoyl groups.

    T-Butylsulfamoylbenzene: Features the t-butylsulfamoyl group on a benzene ring but lacks the pyridine and hydroxyl groups.

Uniqueness

6-(3-T-Butylsulfamoylphenyl)-2-hydroxypyridine is unique due to the combination of its functional groups and structural features

Properties

IUPAC Name

N-tert-butyl-3-(6-oxo-1H-pyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-15(2,3)17-21(19,20)12-7-4-6-11(10-12)13-8-5-9-14(18)16-13/h4-10,17H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYELREMZRUYPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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